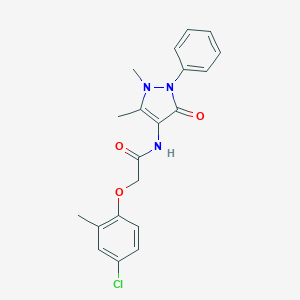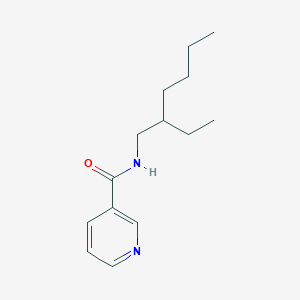![molecular formula C19H27N3O5 B270771 N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in recent years due to its potential applications in various fields of scientific research.
Mécanisme D'action
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide acts as a competitive inhibitor of GSK-3 by binding to its ATP-binding site. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates various cellular processes such as cell proliferation and differentiation. Inhibition of GSK-3 by this compound leads to the activation of the Wnt pathway, resulting in the upregulation of genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into various cell types. It has also been shown to enhance the neurogenic potential of adult neural stem cells. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide is its specificity for GSK-3, which makes it a valuable tool for studying the Wnt signaling pathway. It has also been shown to have minimal toxicity in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide in scientific research. It has the potential to be used in the development of novel therapies for various diseases such as cancer and neurodegenerative disorders. It can also be used in the development of regenerative medicine approaches for tissue repair and regeneration. Additionally, further studies are needed to understand the long-term effects of this compound on cellular processes and its potential side effects.
Méthodes De Synthèse
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide can be synthesized using a multistep process involving the reaction of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride, followed by acetylation using methoxyacetyl chloride. The resulting compound is purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide has been extensively used in scientific research for its ability to inhibit GSK-3, a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been shown to have potential applications in stem cell research, cancer research, and neurobiology.
Propriétés
Formule moléculaire |
C19H27N3O5 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-cyclohexyl-3,5-bis[(2-methoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H27N3O5/c1-26-11-17(23)20-15-8-13(9-16(10-15)21-18(24)12-27-2)19(25)22-14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,20,23)(H,21,24)(H,22,25) |
Clé InChI |
OGCNVLMTTDTHEO-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
SMILES canonique |
COCC(=O)NC1=CC(=CC(=C1)C(=O)NC2CCCCC2)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






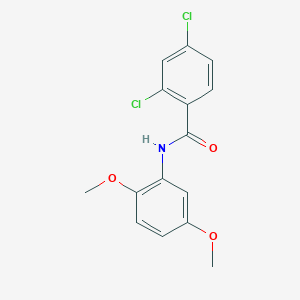

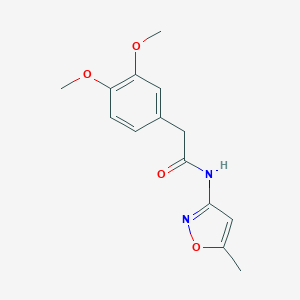
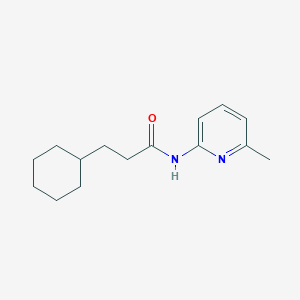

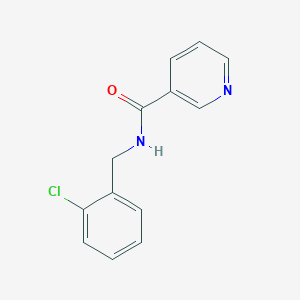
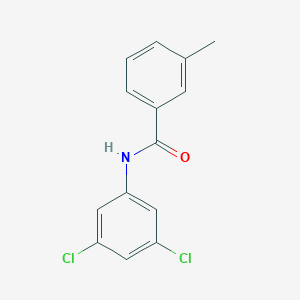
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
